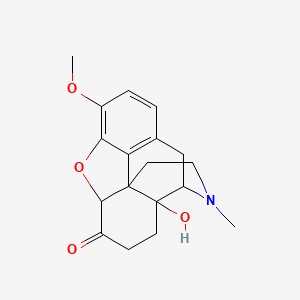
3,3',4,4'-Tetrachlorobiphenyl
Overview
Description
3,3’,4,4’-Tetrachlorobiphenyl, also known as PCB 77, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H6Cl4 and an average mass of 291.988 Da . It belongs to the class of highly toxic pollutants commonly found in various environmental matrices and food products .
Synthesis Analysis
3,3’,4,4’-Tetrachlorobiphenyl can be synthesized by a copper bronze mediated symmetrical Ullmann coupling reaction at 230 °C over 7 days . The yield of this reaction is 42% .
Molecular Structure Analysis
The crystal structure of 3,3’,4,4’-Tetrachlorobiphenyl has been described in literature . The dihedral angle of 3,3’,4,4’-Tetrachlorobiphenyl is 43.94 (6)°, which is slightly larger than calculated or experimental dihedral angles of biphenyl derivatives in solution but smaller than experimental dihedral angles in the gas phase .
Chemical Reactions Analysis
When 3,3’,4,4’-Tetrachlorobiphenyl is orally administered to rats, seven hydroxylated metabolites are identified in the rat feces . The major metabolites are 5-hydroxy-3,4,3’,4’-TCB and 4-hydroxy-3,5,3’,4’-TCB .
Physical And Chemical Properties Analysis
3,3’,4,4’-Tetrachlorobiphenyl has a boiling point of 380.7±37.0 °C at 760 mmHg and a flash point of 188.4±23.9 °C . Its density is 1.4±0.1 g/cm3 .
Scientific Research Applications
Environmental Fate and Transport
Polychlorinated biphenyls (PCBs) exhibit high hydrophobicity, influencing their fate in soils. Soil organic matter (SOM), particularly humic acid (HA), plays a crucial role in PCB sorption. Research has shown that the composition and microstructure of HA from different origins significantly affect the sorption capacity of PCB77. The content of unsaturated carbon (aromatic, carboxylic, and carbonyl carbon) in HA correlates with its sorption capacity for PCB77. Techniques such as Fourier transform infrared (FTIR) and solid-state carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy have been used to elucidate the primary sorption mechanism, which involves π-π conjugative interactions and hydrophobic binding between PCB77 and HA .
Chromatographic Analysis
Florisil column chromatography and gas/liquid chromatography with mass spectrometry have been employed to separate and quantify PCBs, including PCB77. Researchers have successfully analyzed Aroclor solutions using these techniques, yielding elution of approximately 95% of PCBs in Fraction-A .
Immuno-PCR Assay for Detection
A sensitive direct competitive real-time immuno-PCR (rt-IPCR) assay has been developed for detecting coplanar PCB77. The synthesis of PCB77 butanoic acid (γ-oxo-PCB77A) as the hapten and its coupling to ovalbumin enabled the specific detection of PCB77. This method provides a reliable and sensitive approach for quantifying PCB77 in environmental samples .
Toxicology and Health Effects
Studies have explored the toxicological effects of PCB77 on various organisms, including humans. PCB77 is considered a coplanar congener, interacting with the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the induction of cytochrome P450 enzymes, affecting metabolism and potentially causing adverse health effects. Research has linked PCB77 exposure to developmental neurotoxicity, immunotoxicity, and carcinogenicity .
Biodegradation and Bioremediation
Efforts to remediate PCB-contaminated sites involve understanding microbial degradation pathways. PCB77 can serve as a substrate for certain bacteria capable of dechlorination. Investigating the enzymatic mechanisms involved in PCB77 biodegradation contributes to developing effective bioremediation strategies .
Risk Assessment and Regulatory Policies
PCB77, along with other PCB congeners, remains a concern due to its persistence and potential harm. Risk assessment studies evaluate exposure pathways, toxicity, and environmental levels. Regulatory agencies use this information to set guidelines and standards for PCBs in various matrices (e.g., soil, water, food). Understanding the risks associated with PCB77 informs environmental policies and management practices .
Safety and Hazards
3,3’,4,4’-Tetrachlorobiphenyl is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
- The primary target for 3,3’,4,4’-Tetrachlorobiphenyl is estrogen sulfotransferase . This enzyme utilizes 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of estradiol and estrone. By doing so, it plays a role in regulating estrogen levels .
Target of Action
properties
IUPAC Name |
1,2-dichloro-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMGJOKDKOLIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022514 | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
18.0X10-2 MG/L WATER | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000164 [mmHg] | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P488., 3,3',4,4'-TETRACHLOROBIPHENYL IS A 3-METHYLCHOLANTHRENE-LIKE INDUCER OF CYTOCHROME P450-DEPENDENT MONOOXYGENASES., Exposure of chick embryos in ovo to cytochrome p448 inducers 2,3,7,8-tetrachlorodibenzo-p-dioxin, and beta-napthoflavone, increased cardiac prostaglandins in vitro. The dose response relationships were biphasic with prostaglandin release increasing at the low doses and returning to basal levels at higher doses. Increased cardiac prostaglandin release was detected at doses that induced hepatic 7-ethoxyresorufin deethylase but which were below the threshold for cardiac induction. The fall in prostaglandin release coincided with induction of cardiac 7-ethoxyresorufin deethylase and therefore may be attributable to increased prostaglandin metabolism. | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3,3',4,4'-Tetrachlorobiphenyl | |
CAS RN |
32598-13-3, 80333-65-9 | |
| Record name | PCB 77 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,3',4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetrachloro-, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080333659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-tetrachloro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2I6546TMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182-184 °C | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3',4,4'-tetrachlorobiphenyl interact with cells and what are the downstream effects?
A1: 3,3',4,4'-tetrachlorobiphenyl primarily interacts with the aryl hydrocarbon receptor (AhR) . This interaction triggers a cascade of events, including the induction of cytochrome P450 enzymes such as CYP1A1/2 . These enzymes play a crucial role in xenobiotic metabolism, and their induction can lead to various downstream effects, such as altered hormone levels and potential toxicity.
Q2: How does 3,3',4,4'-tetrachlorobiphenyl impact thyroid hormone levels?
A2: Studies have shown that 3,3',4,4'-tetrachlorobiphenyl exposure leads to decreased serum thyroxine (T4) levels in various species, including rats and mice . This effect is attributed to multiple mechanisms. One proposed mechanism involves the competitive binding of hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl to transthyretin (TTR), a protein responsible for transporting thyroid hormones in the blood . Another mechanism involves enhanced accumulation of T4 in the liver, leading to decreased serum levels .
Q3: Does 3,3',4,4'-tetrachlorobiphenyl affect the immune system?
A3: Yes, research suggests that 3,3',4,4'-tetrachlorobiphenyl exposure can affect the immune system, specifically within the thymus. Studies in mice have shown that it can inhibit the proliferation of immature thymocytes and skew their differentiation towards CD4-CD8+ cells . These alterations in thymocyte development could potentially lead to immunosuppressive effects.
Q4: What are the effects of 3,3',4,4'-tetrachlorobiphenyl on neutrophil activity?
A4: Research indicates that 3,3',4,4'-tetrachlorobiphenyl can activate phospholipase A2 (PLA2) in rat neutrophils . This activation is linked to a specific structural motif present in the compound and leads to the release of arachidonic acid, a key inflammatory mediator. This suggests that 3,3',4,4'-tetrachlorobiphenyl might contribute to inflammatory responses.
Q5: What is the molecular formula and weight of 3,3',4,4'-tetrachlorobiphenyl?
A5: The molecular formula of 3,3',4,4'-tetrachlorobiphenyl is C12H6Cl4, and its molecular weight is 290.0 g/mol.
Q6: How has computational chemistry been used to study 3,3',4,4'-tetrachlorobiphenyl?
A6: Computational chemistry, particularly molecular modeling, has been used to understand the interactions of 3,3',4,4'-tetrachlorobiphenyl with biological targets. For instance, researchers have used these techniques to identify a specific structural motif (PHEN) required for the activation of PLA2 in neutrophils by organochlorine compounds, including 3,3',4,4'-tetrachlorobiphenyl . This kind of information can help predict the activity of related compounds and guide the design of safer alternatives.
Q7: How does the structure of 3,3',4,4'-tetrachlorobiphenyl influence its activity?
A7: The specific chlorine substitution pattern in 3,3',4,4'-tetrachlorobiphenyl plays a crucial role in its biological activity. The absence of ortho-chlorine substitution makes it a potent AhR agonist, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . This structural feature is also linked to its ability to induce cytochrome P450 enzymes and elicit toxicological effects similar to TCDD.
Q8: How does 3,3',4,4'-tetrachlorobiphenyl compare to other polychlorinated biphenyls (PCBs) in terms of activity?
A8: 3,3',4,4'-tetrachlorobiphenyl, a coplanar PCB congener, exhibits distinct activity compared to non-coplanar PCBs. For example, it significantly impacts granulocytic HL-60 cell function and upregulates cyclooxygenase-2 (COX-2) expression, while the non-coplanar PCB congener 2,2',4,4'-tetrachlorobiphenyl does not share these effects . This difference highlights the importance of chlorine substitution patterns in dictating the biological activity of PCBs.
Q9: How is 3,3',4,4'-tetrachlorobiphenyl absorbed, distributed, metabolized, and excreted (ADME) in the body?
A9: Studies in rats , have shown that after oral administration, 3,3',4,4'-tetrachlorobiphenyl is preferentially distributed to adipose tissue and the liver, indicating its lipophilic nature. The primary route of excretion is through feces, with minor elimination via urine. Metabolism plays a crucial role in its elimination, with hydroxylated metabolites identified as major excretion products.
Q10: Does the route of exposure to 3,3',4,4'-tetrachlorobiphenyl affect its tissue distribution?
A10: Yes, research in swine suggests that dermal exposure to 3,3',4,4'-tetrachlorobiphenyl results in higher tissue residue compared to intravenous exposure, even though blood concentrations and excretion are lower. This difference highlights the importance of exposure route in determining tissue-specific accumulation and potential toxicity.
Q11: How is 3,3',4,4'-tetrachlorobiphenyl transferred from mother to offspring?
A11: Studies in mice show that 3,3',4,4'-tetrachlorobiphenyl can be transferred from mothers to offspring via milk. This transfer leads to significant accumulation of the compound in neonatal plasma, highlighting a potential pathway for early life exposure and potential developmental effects.
Q12: What are the known toxic effects of 3,3',4,4'-tetrachlorobiphenyl?
A12: 3,3',4,4'-tetrachlorobiphenyl exhibits a range of toxic effects, often mirroring those of TCDD. These include:
- Endocrine Disruption: It disrupts thyroid hormone homeostasis , .
- Immunotoxicity: It affects thymus development and function .
- Developmental Toxicity: It can induce developmental abnormalities in chicken embryos .
- Liver Toxicity: It can cause liver enlargement and potentially contribute to uroporphyria , .
Q13: How does the toxicity of 3,3',4,4'-tetrachlorobiphenyl vary between species?
A13: Sensitivity to 3,3',4,4'-tetrachlorobiphenyl varies between species. For example, chicken embryos are highly sensitive to its toxic effects, showing high mortality and developmental abnormalities , . In contrast, ducks, geese, and herring gulls show considerably less sensitivity . These differences highlight the complexity of species-specific responses to toxicants.
Q14: Does 3,3',4,4'-tetrachlorobiphenyl cause cancer?
A14: While 3,3',4,4'-tetrachlorobiphenyl is not classified as a direct carcinogen, some studies suggest potential links to cancer development. For instance, it has been shown to inhibit gap junction intercellular communication (GJIC) in human liver and skin cells , a process that plays a crucial role in controlling cell growth and preventing tumor formation. This disruption of GJIC could potentially contribute to cancer development.
Q15: Are there any biomarkers for 3,3',4,4'-tetrachlorobiphenyl exposure or effects?
A15: Yes, several biomarkers can indicate exposure to 3,3',4,4'-tetrachlorobiphenyl and its effects. One such biomarker is the induction of cytochrome P450 enzymes, particularly CYP1A1, in various tissues like liver , kidney , and even white muscle of fish. Elevated levels of these enzymes can suggest exposure to AhR agonists like 3,3',4,4'-tetrachlorobiphenyl. Additionally, alterations in thyroid hormone levels and specific metabolite profiles can also serve as potential biomarkers of exposure.
Q16: What analytical methods are used to detect and quantify 3,3',4,4'-tetrachlorobiphenyl?
A16: Various analytical methods are employed for the detection and quantification of 3,3',4,4'-tetrachlorobiphenyl:
- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS), GC is commonly used to separate and quantify 3,3',4,4'-tetrachlorobiphenyl in environmental and biological samples , .
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV or fluorescence detection, offers an alternative approach for separating and quantifying 3,3',4,4'-tetrachlorobiphenyl and its metabolites .
- Radioimmunoassay (RIA): RIA utilizes antibodies to detect and quantify 3,3',4,4'-tetrachlorobiphenyl in samples like milk and animal fats .
Q17: What is the environmental fate of 3,3',4,4'-tetrachlorobiphenyl?
A17: 3,3',4,4'-tetrachlorobiphenyl is a persistent organic pollutant (POP) known for its resistance to environmental degradation . This persistence allows it to accumulate in the environment, particularly in sediments and fatty tissues of organisms, posing risks to wildlife and human health.
Q18: Does 3,3',4,4'-tetrachlorobiphenyl affect the activity of drug-metabolizing enzymes?
A19: Yes, 3,3',4,4'-tetrachlorobiphenyl is a known inducer of cytochrome P450 enzymes, particularly CYP1A1/2, in various species, including fish and rats . This induction can significantly impact the metabolism of other xenobiotics, potentially leading to altered drug efficacy or increased toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



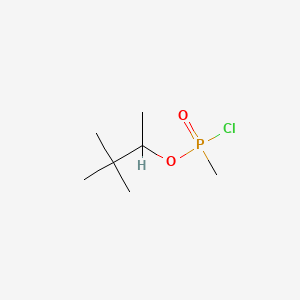
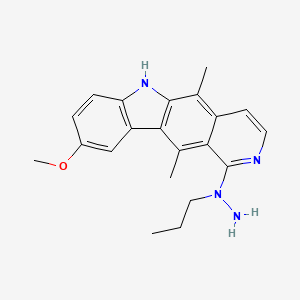
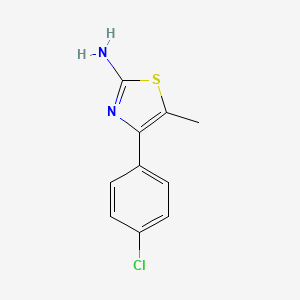
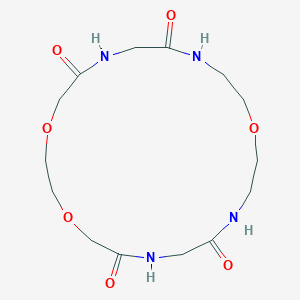
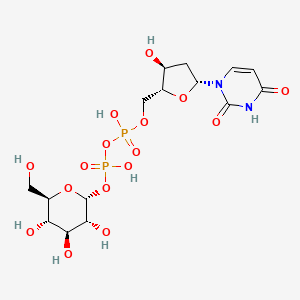

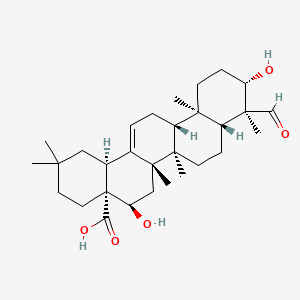
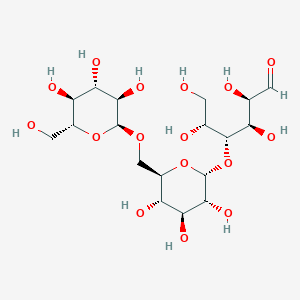

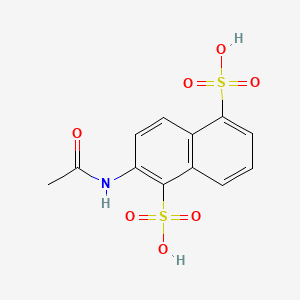
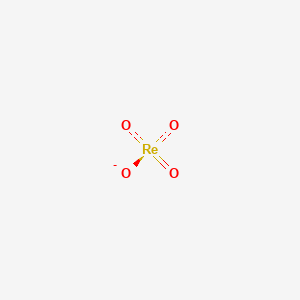
![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
